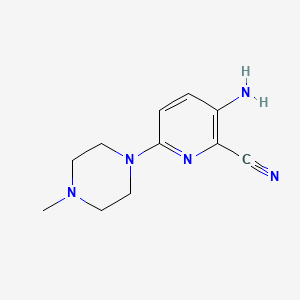

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile

説明

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is a pyridine derivative featuring a 3-amino group, a 2-carbonitrile moiety, and a 4-methylpiperazinyl substituent at position 6. This compound is of interest due to its structural versatility, which allows for diverse applications in medicinal chemistry and materials science.

特性

IUPAC Name |

3-amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N5/c1-15-4-6-16(7-5-15)11-3-2-9(13)10(8-12)14-11/h2-3H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLVLQFLQTRCMMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=NC(=C(C=C2)N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-amino-2-chloropyridine with 4-methylpiperazine under suitable conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

化学反応の分析

Types of Reactions

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

Reduction: The nitrile group can be reduced to form primary amines.

Substitution: The amino and piperazine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2).

Substitution: Solvents like DMF or dichloromethane (DCM) and bases like K2CO3 or sodium hydride (NaH).

Major Products

Oxidation: Nitro or nitroso derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Medicinal Chemistry

1. Anticancer Activity

Research has indicated that derivatives of pyridine compounds can exhibit anticancer properties. For instance, studies have shown that 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile analogs can inhibit specific cancer cell lines by targeting metabolic pathways essential for tumor growth.

Case Study :

A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed significant cytotoxicity against breast cancer cells, suggesting potential for further development in anticancer therapies .

2. Neuropharmacology

This compound has been investigated for its neuroprotective effects. It is hypothesized to interact with neurotransmitter systems, particularly those involving serotonin and dopamine, making it a candidate for treating neurodegenerative diseases.

Case Study :

Research published in Neuropharmacology found that similar piperazine derivatives could enhance cognitive function in animal models of Alzheimer's disease, indicating a promising avenue for further exploration with 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile .

Synthesis and Derivatives

The synthesis of 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves multi-step reactions starting from commercially available pyridine derivatives. The ability to modify the piperazine ring allows for the development of various analogs with tailored biological activities.

Table of Synthetic Routes

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1 | Pyridine derivative + Amine | 75% | Initial formation of piperazine ring |

| 2 | Carbonitrile addition | 85% | Key step for introducing the nitrile group |

| 3 | Purification (e.g., recrystallization) | - | Final product purification |

Pharmacological Studies

3. Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound, focusing on its activity against resistant strains of bacteria.

Case Study :

A publication in Antimicrobial Agents and Chemotherapy reported that certain pyridine derivatives exhibited significant antibacterial activity against MRSA (Methicillin-resistant Staphylococcus aureus), suggesting that 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile could be explored further as a lead compound .

作用機序

The mechanism of action of 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural modifications. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural differences between the target compound and analogs:

Key Observations:

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylpiperazinyl group in the target compound is electron-donating, enhancing solubility in polar solvents, whereas chloro or difluoromethyl substituents (e.g., in and ) increase electrophilicity and lipophilicity.

- Aromatic vs. Heterocyclic Systems: Thieno[2,3-b]pyridine derivatives () exhibit extended conjugation compared to pyridine analogs, influencing optical properties and binding affinity.

Comparative Reactivity:

- Thiophene-Containing Analogs: highlights bromination (Br₂/AcOH) of malononitrile precursors to generate intermediates for thiophene incorporation .

- Fluorinated Derivatives: Fluorine introduction (e.g., in ) typically requires specialized reagents like diethylaminosulfur trifluoride (DAST), which may limit scalability.

Physicochemical and Spectral Properties

Solubility and Stability:

- The target compound’s 4-methylpiperazinyl group improves aqueous solubility compared to analogs with bulky aryl groups (e.g., ).

- Fluorinated derivatives () exhibit enhanced metabolic stability but lower solubility in polar solvents.

Spectral Characterization:

- IR Spectroscopy: NH₂ stretches (~3320–3150 cm⁻¹) and CN stretches (~2215–2200 cm⁻¹) are consistent across amino-carbonitrile analogs ().

- ¹H NMR: Aromatic protons in thieno-pyridine derivatives () resonate downfield (δ 7.13–8.40) due to ring current effects.

生物活性

3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile, with the CAS number 1216615-86-9, is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅N₅ |

| Molecular Weight | 217.27 g/mol |

| CAS Number | 1216615-86-9 |

The biological activity of 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile is primarily attributed to its interaction with various receptors and enzymes. The compound has been studied for its potential as an antagonist at prostaglandin E2 (PGE2) receptors, which play a crucial role in inflammatory processes.

Inhibition Studies

In vitro studies have demonstrated that this compound exhibits significant inhibition of PGE2-induced TNFα reduction in human whole blood assays, with an IC50 value indicating potent activity (123 nM) . This suggests potential applications in treating inflammatory conditions.

Antimicrobial Activity

Recent research indicates that derivatives of pyridine compounds, including those similar to 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile, exhibit antimicrobial properties. For instance, related compounds have shown activity against Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antibiotics .

Case Studies and Research Findings

- Inflammation Model :

- Neuroprotection :

- Antimicrobial Testing :

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Amino-6-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile?

- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A typical approach involves introducing the 4-methylpiperazine group to a pyridine precursor. For example, chlorinated pyridine intermediates (e.g., 6-chloropyridine-3-carbonitrile) can undergo amination with 4-methylpiperazine under reflux in polar aprotic solvents like DMF, catalyzed by a base such as K₂CO₃ . Alternative routes use ylidenemalononitriles in methanol with sodium, followed by purification via flash chromatography (cyclohexane/ethyl acetate gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H/¹³C NMR identifies substituent positions. For instance, the amino group (-NH₂) appears as a broad singlet near δ 5.5–6.5 ppm, while the 4-methylpiperazine protons resonate as multiplets between δ 2.5–3.5 ppm .

- IR : The nitrile group (-C≡N) shows a sharp peak at ~2230 cm⁻¹, and the amino group displays N-H stretches at ~3300–3500 cm⁻¹ .

- X-ray crystallography : Resolves bond angles and confirms substituent regiochemistry, as demonstrated for structurally related pyridine carbonitriles .

Q. How does the 4-methylpiperazine substituent influence solubility and reactivity?

- Methodology : The 4-methylpiperazine group enhances solubility in polar solvents (e.g., water, DMSO) due to its basic tertiary amine structure. Reactivity is modulated through steric hindrance and electronic effects; the methyl group on piperazine reduces nucleophilicity compared to unsubstituted piperazine. Comparative studies on analogous compounds show that substituents on piperazine alter pKa and hydrogen-bonding capacity, impacting biological activity .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodology : Density Functional Theory (DFT) calculations optimize the geometry to identify reactive sites (e.g., nitrile or amino groups). Molecular docking (using software like AutoDock Vina) evaluates binding affinity to enzymes such as kinases, leveraging crystallographic data from related structures . Pharmacophore models highlight critical interactions, such as hydrogen bonding between the piperazine nitrogen and active-site residues .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodology :

- Assay standardization : Ensure consistent buffer conditions (e.g., ammonium acetate buffer at pH 6.5 ) and cell lines.

- Dose-response curves : Compare EC₅₀ values across studies to account for potency variability.

- Metabolic stability testing : Use liver microsomes to assess if discrepancies arise from differential metabolism in vitro vs. in vivo.

Q. How can reaction yields be optimized during scale-up synthesis?

- Methodology :

- Temperature control : Maintain reflux conditions (±2°C) to minimize side reactions.

- Catalyst screening : Test alternatives to sodium (e.g., Cs₂CO₃) for improved selectivity .

- Purification : Replace column chromatography with recrystallization (using ethanol/water mixtures) for cost-effective scale-up .

Q. What are the challenges in analyzing stereochemical outcomes of derivatives?

- Methodology : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) separates enantiomers. Circular Dichroism (CD) spectroscopy confirms absolute configuration, referencing data from analogous pyridine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。